

# 1H NMR and 13C NMR analysis of Methyl 3,5-di-tert-butylsalicylate

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## Compound of Interest

Compound Name: Methyl 3,5-di-tert-butylsalicylate

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## Application Notes and Protocols for NMR Analysis of Salicylates

For the attention of Researchers, Scientists, and Drug Development Professionals.

Subject: 1H and 13C NMR Analysis of **Methyl 3,5-di-tert-butylsalicylate**

Note on Data Availability: Despite a comprehensive search of available scientific literature and spectral databases, specific experimental 1H and 13C NMR data for **Methyl 3,5-di-tert-butylsalicylate** could not be located. To provide a relevant and illustrative guide, this document presents detailed application notes and protocols for the closely related and structurally similar compound, Methyl Salicylate. The principles and methodologies described herein are directly applicable to the analysis of **Methyl 3,5-di-tert-butylsalicylate**.

## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the acquisition and interpretation of 1H and 13C NMR spectra of Methyl Salicylate, a key starting material and intermediate in the synthesis of various pharmaceutical compounds. The methodologies outlined are designed to ensure high-quality, reproducible data for researchers in drug discovery and development.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data for Methyl 3,5-di-tert-butylsalicylate

While experimental data is unavailable, a prediction of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **Methyl 3,5-di-tert-butylsalicylate** can be made based on the analysis of its structural fragments and comparison to similar molecules.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 300 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10.9	s	1H	-OH
~7.6	d	1H	Ar-H
~7.3	d	1H	Ar-H
~3.9	s	3H	-OCH <sub>3</sub>
~1.4	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
~1.3	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ , 75 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O
~158	Ar-C-OH
~140	Ar-C
~137	Ar-C
~128	Ar-CH
~125	Ar-CH
~118	Ar-C
~52	-OCH <sub>3</sub>
~35	-C(CH <sub>3</sub> ) <sub>3</sub>
~34	-C(CH <sub>3</sub> ) <sub>3</sub>
~31	-C(CH <sub>3</sub> ) <sub>3</sub>
~29	-C(CH <sub>3</sub> ) <sub>3</sub>

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR of Methyl Salicylate

This protocol outlines the steps for preparing a sample of Methyl Salicylate and acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra.

### 3.1. Materials and Equipment

- Methyl Salicylate
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Pipettes and vials

- NMR Spectrometer (e.g., Bruker DPX-300 or equivalent)[1]

### 3.2. Sample Preparation

- Accurately weigh approximately 10-20 mg of Methyl Salicylate into a clean, dry vial.
- Add approximately 0.6 mL of CDCl<sub>3</sub> containing TMS to the vial.[1]
- Gently swirl the vial to ensure the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube using a pipette.
- Cap the NMR tube securely.

### 3.3. NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for a 300 MHz spectrometer. Specific parameters may need to be optimized for the instrument in use.[1]

For <sup>1</sup>H NMR:

- Frequency: 300.1 MHz[1]
- Solvent: CDCl<sub>3</sub>
- Temperature: 24 ± 1 °C[1]
- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16
- Acquisition Time: ~3 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: -2 to 12 ppm

For <sup>13</sup>C NMR:

- Frequency: 75.5 MHz<sup>[1]</sup>
- Solvent: CDCl<sub>3</sub>
- Temperature: 24 ± 1 °C<sup>[1]</sup>
- Pulse Program: Proton-decoupled (zgpg30)
- Number of Scans: 1024
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: -10 to 220 ppm

### 3.4. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for <sup>1</sup>H NMR and the CDCl<sub>3</sub> solvent peak to 77.16 ppm for <sup>13</sup>C NMR.
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Perform peak picking to identify the chemical shifts of all signals in both spectra.

## <sup>1</sup>H and <sup>13</sup>C NMR Data for Methyl Salicylate

The following tables summarize the expected NMR data for Methyl Salicylate based on literature values.

Table 1: <sup>1</sup>H NMR Data for Methyl Salicylate (in CDCl<sub>3</sub>)

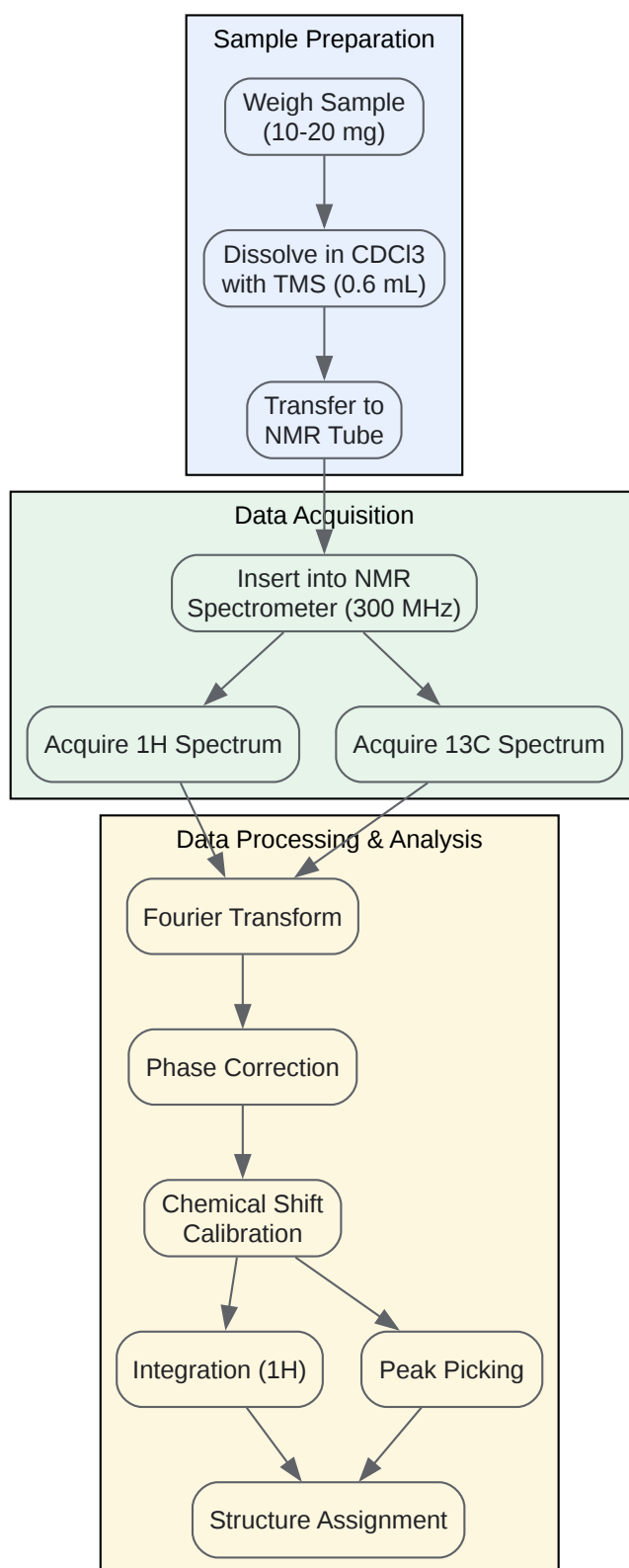
Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.74	s	1H	-	-OH[2]
7.82	dd	1H	7.9, 1.7	Ar-H6
7.43	ddd	1H	8.4, 7.4, 1.7	Ar-H4[2]
6.97	d	1H	8.4	Ar-H3[2]
6.87	t	1H	7.4	Ar-H5
3.93	s	3H	-	-OCH3[2]

Table 2: <sup>13</sup>C NMR Data for Methyl Salicylate (in CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
170.5	C=O
161.6	C2
135.7	C4
130.0	C6
119.0	C5
117.7	C3
112.4	C1
52.3	-OCH3

## Visualizations

Caption: Molecular structure of **Methyl 3,5-di-tert-butylsalicylate**.



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Caption: Experimental workflow for NMR analysis.

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## References

- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. <sup>1</sup>H proton nmr spectrum of methyl 2-hydroxybenzoate C<sub>8</sub>H<sub>8</sub>O<sub>3</sub> low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate <sup>1</sup>-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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